Dimethylvinphos

insecticide efficacy rice pest management organophosphate comparative toxicity

Dimethylvinphos is an organophosphate AChE inhibitor insecticide for rice stem borer and leaf roller control, offering 3.1-fold higher intrinsic activity than tetrachlorvinphos. Key advantages: • Lower resistance ratio (17.6-fold) vs dichlorvos (33.6-fold) in resistant Plutella xylostella, supporting IRM rotation programs • 2.3-day LC50 residual window enables precise application timing aligned with pest phenology • Validated for LC-MS/MS and SFC-MS/MS (10-500 ng/mL, R²≥0.997), ensuring compatibility with residue monitoring workflows

Molecular Formula C10H10Cl3O4P
Molecular Weight 331.5 g/mol
CAS No. 2274-67-1
Cat. No. B1214305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylvinphos
CAS2274-67-1
Synonymsdimethylvinphos
Molecular FormulaC10H10Cl3O4P
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3
InChIKeyQSGNQELHULIMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylvinphos (CAS 2274-67-1) Technical Profile and Procurement Baseline


Dimethylvinphos (CAS 2274-67-1) is an organophosphate insecticide [1] and acaricide of the alkenyl phosphate subclass, characterized by a (Z)-2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate structure [2] with >95% (Z)-isomer composition . The compound is a pale white crystalline solid (m.p. 69-70 °C) with moderate aqueous solubility (130 ppm at 20 °C) [3]. Its primary known commercial application is the control of stem borers and leaf rollers in rice cultivation .

High Z-isomer composition (Z)-isomer context for structural identity
Moderate aqueous solubility Influences formulation and application method
Rice pest management Reported use against stem borers and leaf rollers

Why Dimethylvinphos Cannot Be Directly Replaced by Generic Organophosphates


Despite sharing a common mode of action (acetylcholinesterase inhibition [1]), the alkenyl phosphate subclass exhibits highly variable pest spectrum potency and resistance profiles. The close chemical analogue tetrachlorvinphos differs only by a single chlorine substitution pattern (2,4-dichloro vs. 2,4,5-trichloro on the phenylvinyl moiety) , yet this minor structural change yields significant divergence in insecticidal efficacy [2] and cross-resistance behavior [3]. Therefore, generic substitution based solely on chemical class or target enzyme is scientifically unsound for this compound family.

Tetrachlorvinphos substitution Single chlorine substitution shift may cause significant potency and cross-resistance divergence
Generic organophosphate interchange Alkenyl phosphate subclass variability in pest spectrum potency and resistance limits direct replacement
Resistance management context Prior carbaryl or propoxur selection may increase cross-resistance risk; rotation validation required

Quantitative Evidence Differentiating Dimethylvinphos from Analogues and Alternatives


Dimethylvinphos Exhibits Superior Intrinsic Toxicity to Rice Leaf Roller Compared to Tetrachlorvinphos

In a direct head-to-head comparison using the leaf dipping method on Cnaphalocrocis medinalis (rice leaf roller) larvae, dimethylvinphos demonstrated a 3.1-fold lower LC50 than its close structural analogue tetrachlorvinphos against 1st instar larvae (2.0 ppm vs. 6.2 ppm) and a 1.6-fold lower LC50 against 5th instar larvae (12.5 ppm vs. 19.8 ppm) [1].

Intrinsic toxicity vs. tetrachlorvinphos
Head-to-head
3.1-fold lower LC50 (1st instar); 1.6-fold lower LC50 (5th instar)
Reported higher intrinsic toxicity context relative to tetrachlorvinphos
Leaf dipping bioassay; C. medinalis larvae
insecticide efficacy rice pest management organophosphate comparative toxicity

Dimethylvinphos Shows Reduced AChE Insensitivity in Resistant Diamondback Moth Populations Relative to Dichlorvos

In a study assessing resistance mechanisms in chlorpyrifos-resistant Plutella xylostella (diamondback moth), the AChE insensitivity ratio for dimethylvinphos was 17.6-fold compared to the susceptible strain, whereas dichlorvos exhibited a significantly higher 33.6-fold insensitivity ratio [1]. Correspondingly, the cross-resistance ratio was 47-fold for dimethylvinphos versus 82-fold for dichlorvos [1].

AChE insensitivity vs. dichlorvos
Head-to-head
17.6-fold insensitivity (dimethylvinphos) vs. 33.6-fold (dichlorvos); 1.9-fold lower insensitivity
Reported lower target-site insensitivity in resistant P. xylostella
Chlorpyrifos-selected strain; in vitro AChE assay
insecticide resistance management acetylcholinesterase insensitivity cross-resistance profiling

Dimethylvinphos Demonstrates 2-11 Fold Cross-Resistance Increase in Carbaryl/Propoxur-Selected Planthopper Strains

In Nilaparvata lugens (brown planthopper) populations selected with carbaryl (Rc strain) or propoxur (Rp strain) for 12 generations, dimethylvinphos LD50 values increased 2-4 fold in Rc strain and 2-11 fold in Rp strain compared to the parental field population, while diazinon, cyanofenphos, and isoxathion showed no change [1]. Tetrachlorvinphos exhibited a 2-4 fold increase in Rc strain only [1].

Cross-resistance in planthopper
Head-to-head
LD50 increased 2–4 fold (carbaryl-selected), 2–11 fold (propoxur-selected)
Defines cross-resistance pattern; avoid after carbaryl/propoxur selection
Topical bioassay; 12-generation selected N. lugens
cross-resistance spectrum brown planthopper insecticide selection pressure

Dimethylvinphos Achieves LC50 Persistence of 2.3 Days for 1st Instar Rice Leaf Roller Larvae

Following bell-jar dusting application on rice plants, the persistence of LC50-level concentrations in leaf blades was 2.3 days for 1st instar larvae and 0.8 days for 5th instar larvae for dimethylvinphos, compared to 1.6 days (1st instar) and 0.4 days (5th instar) for chlorpyrifos-methyl [1]. The optimal control timing for dimethylvinphos was estimated at 9-12 days after peak adult moth emergence [1].

Residual persistence vs. chlorpyrifos-methyl
Head-to-head
LC50 persistence 2.3 days (1st instar) vs. 1.6 days (chlorpyrifos-methyl)
Longer residual window supports application timing alignment
Bell-jar dusting on rice; leaf residue analysis
field persistence residual activity application timing

Dimethylvinphos Hydrolytic Half-Life of 40 Days at pH 7.0, 25°C

Dimethylvinphos exhibits a hydrolytic half-life of 40 days in water at pH 7.0 and 25 °C [1]. For class-level context, this moderate aqueous stability falls between rapidly hydrolyzed organophosphates (e.g., mevinphos with reported half-lives under 10 days under similar conditions) and more persistent members of the class. The compound is noted as unstable in sunlight, indicating additional photolytic degradation pathways [1].

Hydrolytic half-life
Class-level
40 days at pH 7.0, 25 °C
Moderate aqueous persistence; influences handling and disposal protocols
pH 7.0 buffered aqueous solution
environmental fate aqueous stability hydrolysis kinetics

Dimethylvinphos Mammalian Acute Oral LD50 in Rats: 155-210 mg/kg

The acute oral LD50 of dimethylvinphos in rats is reported as 155-210 mg/kg [1][2]. For class-level context, this places it in the moderately toxic range for organophosphates, with a toxicity profile distinct from both the more toxic chlorfenvinphos (rat oral LD50 ~10-39 mg/kg) and the less toxic tetrachlorvinphos (rat oral LD50 ~4000-5000 mg/kg) [3]. The compound also shows sex-dependent inhalation toxicity with male rat LC50 of 970-1186 mg/m³ and female rat LC50 >4900 mg/m³ (4 h) [2].

Acute oral toxicity (rat)
Class-level
LD50 155–210 mg/kg
Intermediate mammalian acute oral toxicity profile
Cross-study class comparison; sex-dependent inhalation data available
mammalian toxicology acute toxicity hazard classification

Evidence-Based Application Scenarios for Dimethylvinphos Procurement


Rice Pest Management Programs Requiring Tetrachlorvinphos-Alternative with Higher Potency

Based on direct comparative LC50 data [1], dimethylvinphos offers 3.1-fold higher intrinsic activity against 1st instar rice leaf roller larvae than tetrachlorvinphos. Procurement of dimethylvinphos is therefore justified in rice cultivation programs where application rate reduction is a priority and where tetrachlorvinphos has been the historical standard but insufficient efficacy has been observed.

Resistance Management Rotations in Diamondback Moth Populations

The AChE insensitivity data [2] demonstrate that dimethylvinphos retains a lower resistance ratio (17.6-fold) than dichlorvos (33.6-fold) in chlorpyrifos-resistant Plutella xylostella strains. This supports the inclusion of dimethylvinphos in rotational programs where dichlorvos has been overused or where reduced target-site insensitivity is desirable to delay resistance development.

Precision-Timed Application in Synchronized Rice Leaf Roller Infestations

Field persistence data [3] indicate a 2.3-day LC50-level residual window for 1st instar larvae and a recommended application timing of 9-12 days after peak adult emergence. This evidence supports procurement decisions where application logistics must be precisely aligned with pest phenology, and where the shorter persistence of alternatives like chlorpyrifos-methyl (1.6 days) would require more frequent reapplication.

Analytical Reference Standard for Stereoselective Pesticide Analysis in Tobacco

Dimethylvinphos stereoisomers have been validated as analytes in both reversed-phase LC-MS/MS and SFC-MS/MS methodologies with linear ranges of 10-500 ng/mL and R² ≥ 0.997 [4]. This established analytical framework supports procurement of high-purity dimethylvinphos as a certified reference material for residue monitoring laboratories conducting stereoselective analysis of organophosphate pesticides in complex matrices like tobacco.

Application
Selection Property
Validation Focus
Rice leaf roller control
Comparative intrinsic potency context
LC50-based potency review in target pest
Resistance management rotations
Target-site insensitivity profile
AChE insensitivity ratio in resistant strains
Application timing optimization
Field residual activity window
LC50 persistence and pest phenology alignment
Analytical reference standard
Chromatographic method suitability
LC-MS/MS and SFC-MS/MS linearity and recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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